molecular formula C12H19NO B2645824 1-(Piperidin-1-yl)hept-6-yn-1-one CAS No. 1698732-24-9

1-(Piperidin-1-yl)hept-6-yn-1-one

Cat. No.: B2645824
CAS No.: 1698732-24-9
M. Wt: 193.29
InChI Key: DBQKUTLBNPNRHQ-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)hept-6-yn-1-one is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of a piperidine ring attached to a hept-6-yn-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)hept-6-yn-1-one typically involves the reaction of piperidine with hept-6-yn-1-one under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the desired product with high yield and purity . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)hept-6-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(Piperidin-1-yl)hept-6-yn-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)hept-6-yn-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)hept-6-yn-1-one is unique due to its specific alkyne functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the alkyne group allows for unique reactions and interactions that are not possible with saturated or unsaturated analogs.

Properties

IUPAC Name

1-piperidin-1-ylhept-6-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQKUTLBNPNRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698732-24-9
Record name 1-(piperidin-1-yl)hept-6-yn-1-one
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